molecular formula C21H19N3O5S2 B566106 (R)-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide CAS No. 530145-62-1

(R)-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide

Cat. No.: B566106
CAS No.: 530145-62-1
M. Wt: 457.519
InChI Key: FTRWHMCJQMAHDE-LJQANCHMSA-N
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Description

®-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide is a complex organic compound with a unique structure that combines a thiophene ring, a sulfonamide group, and various functional groups such as cyano and nitro groups

Properties

IUPAC Name

N-[(5-cyano-2-nitrophenyl)methyl]-N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S2/c22-13-17-8-9-20(24(26)27)18(11-17)14-23(31(28,29)21-7-4-10-30-21)19(15-25)12-16-5-2-1-3-6-16/h1-11,19,25H,12,14-15H2/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRWHMCJQMAHDE-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)N(CC2=C(C=CC(=C2)C#N)[N+](=O)[O-])S(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CO)N(CC2=C(C=CC(=C2)C#N)[N+](=O)[O-])S(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101115950
Record name N-[(5-Cyano-2-nitrophenyl)methyl]-N-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101115950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

530145-62-1
Record name N-[(5-Cyano-2-nitrophenyl)methyl]-N-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-thiophenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=530145-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(5-Cyano-2-nitrophenyl)methyl]-N-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101115950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing reagents.

    Introduction of the sulfonamide group: This step often involves the reaction of the thiophene derivative with sulfonyl chlorides under basic conditions.

    Functionalization with cyano and nitro groups: These groups can be introduced through nitration and cyanation reactions, respectively.

    Attachment of the phenylethyl group: This step may involve alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the hydroxymethyl group.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The cyano and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide. Inhibitors of these enzymes are valuable in treating conditions such as glaucoma, epilepsy, and other diseases where regulation of bicarbonate levels is crucial. The compound has been identified as a potent carbonic anhydrase inhibitor, which can lower intraocular pressure (IOP) effectively.

Therapeutic Applications in Glaucoma

Glaucoma is characterized by increased IOP, which can lead to optic nerve damage and vision loss. The application of (R)-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide in this context is significant.

Clinical Studies and Efficacy

Clinical studies have demonstrated that thiophene sulfonamides can be effective in lowering IOP with minimal systemic side effects when administered topically. For instance, compounds similar to the one discussed have shown promising results in reducing IOP in animal models, indicating their potential for clinical use .

Broader Implications in Drug Development

The structural characteristics of this compound make it a valuable scaffold for further drug development. Its ability to inhibit carbonic anhydrases opens avenues for designing new drugs targeting various conditions beyond glaucoma.

Potential for Novel Therapeutics

Research has suggested that modifications to the thiophene sulfonamide structure can enhance its efficacy and selectivity towards different carbonic anhydrase isoforms. This adaptability makes it a candidate for developing drugs aimed at treating not only ocular conditions but also metabolic disorders and certain types of cancer where carbonic anhydrases play a role .

Data Table: Summary of Applications

Application AreaDescriptionEvidence/Source
Carbonic Anhydrase InhibitionLowers intraocular pressure; useful for glaucoma treatment
Glaucoma TreatmentEffective as a topical agent with minimal side effects
Drug DevelopmentPotential scaffold for new therapeutics targeting various diseases

Case Studies

  • Topical Application in Glaucoma : A study involving a derivative of thiophene sulfonamide demonstrated significant IOP reduction in rabbit models, suggesting its potential for human application .
  • Broad Spectrum Activity : Research has indicated that modifications to the thiophene core can yield compounds with enhanced activity against multiple carbonic anhydrase isoforms, providing insights into their broader therapeutic potential .

Mechanism of Action

The mechanism of action of ®-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The cyano and nitro groups could play a role in binding to the enzyme, while the thiophene ring may provide structural stability.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide
  • ®-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]benzene-2-sulfonamide
  • ®-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]furan-2-sulfonamide

Uniqueness

The uniqueness of ®-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide lies in its combination of functional groups and the presence of the thiophene ring, which can impart specific electronic and steric properties. This makes it distinct from similar compounds with different heterocyclic rings or functional groups.

Biological Activity

The compound (R)-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide is a notable member of the thiophene-based sulfonamides, which have garnered attention for their diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a sulfonamide group, which is crucial for its biological activity. The presence of a cyano and nitro group enhances its pharmacological profile, potentially influencing its interaction with biological targets.

Thiophene-based sulfonamides primarily act as inhibitors of carbonic anhydrases (CAs), which are enzymes that catalyze the reversible hydration of carbon dioxide. The inhibition of CAs can lead to various physiological effects, including:

  • Antimicrobial Activity : Some thiophene sulfonamides exhibit significant antibacterial properties against various pathogens. For instance, studies have shown that derivatives can inhibit the growth of resistant strains such as Klebsiella pneumoniae .
  • Anticancer Potential : Thiophene derivatives have been investigated for their cytotoxic effects against cancer cell lines. Their ability to induce apoptosis in cancer cells has been documented .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Activity IC50 Values Target Reference
Inhibition of hCA-I69 nM - 70 µMHuman Carbonic Anhydrase I
Inhibition of hCA-II23.4 nM - 1.405 µMHuman Carbonic Anhydrase II
Antibacterial ActivityMIC: 0.39 µg/mLKlebsiella pneumoniae ST147
Cytotoxicity against cancer cellsVaries by cell lineVarious Cancer Cell Lines

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated various thiophene sulfonamides, including the target compound, for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives demonstrated comparable efficacy to traditional antibiotics like ampicillin, highlighting their potential as alternative treatments for bacterial infections .
  • Carbonic Anhydrase Inhibition : Research focused on the inhibitory effects of thiophene sulfonamides on human carbonic anhydrases revealed noncompetitive inhibition mechanisms. Molecular docking studies confirmed that these compounds interact with the enzymes outside the active site, suggesting a unique binding mode that could be exploited for drug design .
  • Cytotoxicity in Cancer Models : Investigations into the cytotoxic effects of thiophene-based compounds on various cancer cell lines showed promising results, with some derivatives inducing significant apoptosis. This supports further exploration into their use as anticancer agents .

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature0–6°C (nitration step)Reduces decomposition
Stoichiometry1.2–1.5 equivalentsMaximizes coupling efficiency
Solvent SystemDCM/THF (4:1)Enhances solubility

Basic: What analytical techniques are critical for characterizing this compound’s structure and stereochemistry?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm sulfonamide linkage (δ 3.1–3.3 ppm for -SO2_2N) and R-configuration via NOESY (cross-peaks between hydroxymethyl and phenyl groups) .
  • X-ray Crystallography : Resolve absolute stereochemistry (e.g., compare with N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide structures in Acta Crystallographica ).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+^+ and fragmentation patterns (e.g., loss of NO2_2 group at m/z 46) .

Basic: How can computational modeling predict this compound’s electronic properties and reactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density on the nitrophenyl group (electrophilic sites) and thiophene ring (nucleophilic regions) .
  • HOMO-LUMO Analysis : Predict charge-transfer interactions (e.g., between cyano and sulfonamide groups) for biological activity studies .
  • PubChem Data : Cross-reference with similar sulfonamides (e.g., N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzene-1-sulfonamide) to infer solubility and stability .

Advanced: What experimental strategies elucidate the reaction mechanism of its bioactivity?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_{H}/k_{D} in deuterated solvents to identify rate-determining steps in enzymatic inhibition .
  • LC-MS Trapping : Use glutathione or TEMPO to trap reactive intermediates during nitro-reduction or thiophene ring oxidation .
  • Docking Studies : Model interactions with target proteins (e.g., COX-2) using AutoDock Vina, guided by N-[2-hydroxy-5-(trifluoromethyl)phenyl]morpholine-4-sulfonamide’s binding motifs .

Advanced: How can conflicting biological assay data (e.g., cytotoxicity vs. efficacy) be resolved?

Methodological Answer:

  • Dose-Response Refinement : Test concentrations from 1 nM–100 µM to identify therapeutic windows (e.g., IC50_{50} vs. LD50_{50}) .
  • Orthogonal Assays : Validate anticancer activity via both MTT and apoptosis markers (e.g., caspase-3 activation) to distinguish false positives .
  • Metabolite Profiling : Use UPLC-QTOF to detect off-target metabolites (e.g., nitroso derivatives) that may skew results .

Q. Table 2: Assay Data Contradiction Resolution Workflow

StepTechniquePurpose
1. ReplicationIndependent labsConfirm reproducibility
2. Metabolite IDUPLC-QTOFIdentify interfering byproducts
3. Orthogonal TestsCaspase-3 activationCross-validate cytotoxicity

Advanced: What methodologies address discrepancies in spectroscopic data during characterization?

Methodological Answer:

  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria in the hydroxymethyl group) by acquiring spectra at 25°C and -40°C .
  • 2D Correlation Spectroscopy : Assign overlapping 1H^1H-NMR signals (e.g., phenyl vs. thiophene protons) via HSQC and COSY .
  • Crystallographic Validation : Compare experimental X-ray data with DFT-predicted bond lengths (e.g., S-N bond: 1.63 Å vs. 1.65 Å calculated) .

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